Monobromine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Iodine Monobromide is formed when iodine and bromine are combined in a chemical reaction . A simple and efficient method for regioselective synthesis of 3-arylquinolines is described from α-aminoacetophenones and trans-β-nitrostyrenes using 20 mol% iodine monobromide as a catalyst in acetonitrile solvent at 80 °C .Molecular Structure Analysis

The molecular formula of Iodine Monobromide is IBr . The iodine monobromide molecule, IBr, has a bond length of 249 pm . It can form CT adducts with Lewis donors .Chemical Reactions Analysis

Iodine Monobromide is used in some types of iodometry and serves as a source of I+ . It can form CT adducts with Lewis donors . It is also involved in the reaction thermochemistry data .Physical And Chemical Properties Analysis

Iodine Monobromide is a dark red solid that melts near room temperature . It has a molar mass of 206.904 g/mol . The chemical structure of Iodine Monobromide is also available as a 2d Mol file .科学的研究の応用

Atmospheric and Oceanic Research : Krüger and Quack (2012) investigated the interactions between the ocean surface and atmosphere in the tropical West Pacific, focusing on short-lived bromine compounds like monobromine. Their research aimed to understand monobromine's relevance for the stratosphere, integrating chemical and biological analyses in both ocean and atmosphere (Krüger & Quack, 2012).

Chemical Reaction Kinetics : Lei, Mariñas, and Minear (2004) examined the kinetics of bromamine decomposition, including monobromamine, in aqueous solutions. Their study provided insights into the catalysis and reaction mechanisms involving monobromamine, which are fundamental for understanding various chemical processes (Lei, Mariñas, & Minear, 2004).

Polymer Modification : Hirvonen and Tenhu (2015) explored the modification of a monomer used in polymer synthesis, where monobromination played a key role. They demonstrated how bromine substitution can alter the properties of polymers, highlighting monobromine's utility in materials science (Hirvonen & Tenhu, 2015).

Organic Synthesis : Moghaddam and Zargarani (2009) utilized monobromine in the selective and efficient bromination of aromatic amines and phenols, showcasing its application in organic chemistry for producing brominated compounds (Moghaddam & Zargarani, 2009).

Atmospheric Chemistry : Rozanov et al. (2011) focused on retrieving vertical distributions of bromine monoxide from atmospheric observations. Their research contributes to the understanding of atmospheric processes and the role of bromine compounds like monobromine in the Earth's atmosphere (Rozanov et al., 2011).

Green Chemistry : Khan, Ali, Goswami, and Choudhury (2006) developed a method for the α-monobromination of organic compounds using a less hazardous reagent than molecular bromine. This approach, involving monobromine, highlights advancements in environmentally friendly chemical processes (Khan, Ali, Goswami, & Choudhury, 2006).

Safety and Hazards

特性

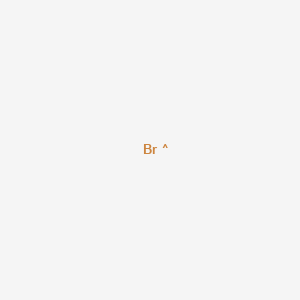

IUPAC Name |

bromine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBOTKDWSSQWDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromine atom | |

CAS RN |

10097-32-2 |

Source

|

| Record name | Bromine atom | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10097-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromine, atomic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(10S,13R,14R,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232143.png)

![methyl (12E)-12-ethylidene-4-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B1232147.png)

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,2-dihydroxy-2-methylheptan-4-one](/img/structure/B1232151.png)

![Cobalt(3+);3-[(5Z,10Z,15Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid](/img/structure/B1232157.png)